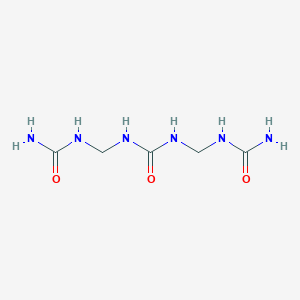

Dimethylenetriurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethylenetriurea is a member of condensed ureas.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Slow-Release Fertilizer

Dimethylenetriurea is primarily recognized for its use as a slow-release nitrogen fertilizer . It is produced through the condensation of two molecules of formaldehyde with three molecules of urea, resulting in a product that contains at least 41% nitrogen and is water-soluble . This slow-release mechanism allows for a gradual supply of nitrogen to crops, reducing the risk of leaching and enhancing nutrient efficiency.

| Property | Value |

|---|---|

| Nitrogen Content | ≥ 41% |

| Solubility | Water-soluble |

| Release Mechanism | Slow-release |

1.2 Enhanced Nutrient Management

The incorporation of this compound in fertilization strategies has been shown to improve nitrogen use efficiency (NUE) in various crops. Research indicates that it can effectively condition urea, facilitating solidification and reducing caking during storage and application . This property is particularly beneficial in large-scale agricultural operations where handling and application efficiency are critical.

Environmental Applications

2.1 Nitrification Inhibition

This compound has been investigated as a potential nitrification inhibitor . Nitrification inhibitors are crucial in agricultural practices as they help to reduce nitrogen losses through leaching and denitrification, thus minimizing environmental pollution. Studies have demonstrated that this compound can effectively inhibit the nitrification process, leading to improved nitrogen retention in the soil .

| Study Parameters | Results |

|---|---|

| Soil Type | Various Australian soils |

| Temperature | Elevated temperatures tested |

| Efficacy | Outperformed commercial inhibitors |

Case Studies

3.1 Field Trials

Field trials conducted in Australia revealed that this compound exhibited superior performance compared to traditional nitrification inhibitors under elevated soil temperatures. These findings suggest that this compound could be an effective alternative for enhancing NUE in warmer climates, aligning with sustainable agricultural practices aimed at reducing environmental impact .

3.2 Laboratory Studies

In laboratory settings, experiments have shown that this compound's application results in significant reductions in nitrate leaching when compared to conventional fertilizers. The compound's ability to form stable complexes with soil components contributes to its effectiveness as an inhibitor of nitrification processes .

Analyse Chemischer Reaktionen

Hydrolysis

-

In aqueous environments, dimethylenetriurea undergoes slow hydrolysis, releasing urea and formaldehyde.

-

The rate of hydrolysis depends on factors like temperature and soil pH, which is important for its use in fertilizers.

-

As a fertilizer, this compound slowly releases nitrogen into the soil. Upon hydrolysis, it breaks down into urea, which plants can absorb. This slow release reduces nitrogen loss through leaching and volatilization, improving nitrogen use efficiency.

Reactions with Formaldehyde and Urea

Reactions of urea and formaldehyde in the pH range 5.5 to 8.3, with a molar ratio of 1:1.5 to 1:2.5, demonstrate that dimethylene ether linkages were formed to a greater degree than simple methylene linkages . Ammonia formed by urea hydrolysis converts into methylamine and then into 1,3,5-triazin-4-ones structures . Tetrahydrol, 3,5-oxadiazin-4-ones (urons) are formed readily at high and low pH values .

Other Reactions

This compound can participate in methylation reactions . Studies have shown that this compound exhibits low toxicity levels when used appropriately in agricultural settings, making it an environmentally friendly option compared to traditional fertilizers.

Eigenschaften

CAS-Nummer |

15499-91-9 |

|---|---|

Molekularformel |

C5H12N6O3 |

Molekulargewicht |

204.19 g/mol |

IUPAC-Name |

1,3-bis[(carbamoylamino)methyl]urea |

InChI |

InChI=1S/C5H12N6O3/c6-3(12)8-1-10-5(14)11-2-9-4(7)13/h1-2H2,(H3,6,8,12)(H3,7,9,13)(H2,10,11,14) |

InChI-Schlüssel |

OKNSZPQWMKXIEO-UHFFFAOYSA-N |

SMILES |

C(NC(=O)N)NC(=O)NCNC(=O)N |

Kanonische SMILES |

C(NC(=O)N)NC(=O)NCNC(=O)N |

Key on ui other cas no. |

15499-91-9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.